Diaminosuccinic acid (CAS 921-52-8) is a highly functionalized aliphatic dicarboxylic acid featuring two chiral centers and two primary amine groups. Structurally related to succinic and aspartic acids, this symmetric diamino diacid serves as a premium precursor in advanced organic synthesis, pharmaceutical formulation, and materials science. Its dual amine and dual carboxylic acid moieties make it an ideal multidentate chelating scaffold and a rigid cross-linking agent. In industrial and laboratory procurement, it is primarily sourced for its capacity to form symmetric bis-linkers in antibody-drug conjugates (ADCs), its superior performance in natural deep eutectic solvents (NADES) [1], and its stereospecific interactions in biocatalytic systems.
Procurement attempts to substitute diaminosuccinic acid with simpler, more common analogs like aspartic acid (a mono-amino acid) or succinic acid (lacking amine groups) frequently fail in advanced conjugation and formulation workflows. Aspartic acid cannot form the symmetric bis-linkers required for high-payload ADCs without complex, multi-step protection and activation strategies, leading to severe yield drops and purification bottlenecks [1]. Furthermore, in solvent engineering, the specific spatial arrangement of the two amino and two carboxyl groups in diaminosuccinic acid provides a superior hydrogen bond donor/acceptor density compared to glutamic or aspartic acid, which is strictly required to maximize the thermodynamic stability and solubilization capacity of targeted deep eutectic solvents.
In the development of natural deep eutectic solvents (NADES) for pharmaceutical applications, the choice of the hydrogen bond donor significantly impacts the solubilization of hydrophobic active pharmaceutical ingredients (APIs) like rutin. Computational and experimental models demonstrate that a DES comprising proline and 2,3-diaminosuccinic acid increases rutin solubility by 130% compared to the standard reference system using proline and glutamic acid [1]. This enhancement is attributed to the dual carboxylic and dual amino groups on the two-carbon backbone, which optimize the hydrogen-bonding network.
| Evidence Dimension | Rutin solubility enhancement in DES |
| Target Compound Data | Proline + 2,3-diaminosuccinic acid DES (+130% solubility) |
| Comparator Or Baseline | Proline + glutamic acid DES (Baseline) |
| Quantified Difference | 130% greater API solubility |
| Conditions | Solubilization of rutin in NADES at room temperature |
Allows pharmaceutical formulators to achieve significantly higher API loading in liquid drug delivery systems without relying on toxic organic solvents.
The synthesis of dual-linkers for high-payload antibody-drug conjugates (ADCs) requires precursors that can undergo symmetric functionalization efficiently. When 2,3-diaminosuccinic acid is reacted with maleic anhydride to form (2S,3S)-2,3-bis((Z)-3-carboxyacrylamido)succinic acid, the reaction proceeds to a 99% yield[1]. Attempting similar dual-functionalization with asymmetric or mono-amino precursors requires additional synthetic steps and typically results in significantly lower overall yields due to purification losses and side reactions.
| Evidence Dimension | Synthesis yield of symmetric bis-linker |
| Target Compound Data | 2,3-diaminosuccinic acid (99% yield) |
| Comparator Or Baseline | Asymmetric/mono-amino precursors (Multi-step, lower yield) |
| Quantified Difference | Achieves 99% yield in a single step |
| Conditions | Reaction with maleic anhydride in THF/H2O/DIPEA |
Provides process chemists with a highly scalable, high-yield scaffold for manufacturing advanced ADC linkers, reducing raw material waste and processing time.
For biocatalytic and metabolic assays, the stereochemistry of diaminosuccinic acid strictly dictates its utility. Research on beef kidney D-aspartate oxidase reveals that meso-diaminosuccinic acid is a highly active substrate, undergoing complete oxidative deamination to yield ammonia and 2-amino-3-oxosuccinic acid. In stark contrast, the DL-diaminosuccinic acid racemate is entirely unreactive and fails to even inhibit the enzyme [1].
| Evidence Dimension | Enzymatic oxidation by D-aspartate oxidase |
| Target Compound Data | meso-Diaminosuccinic acid (Active substrate, full deamination) |
| Comparator Or Baseline | DL-Diaminosuccinic acid (0% oxidation, 0% inhibition) |
| Quantified Difference | Binary reactivity (Active vs. Completely Inactive) |
| Conditions | Beef kidney D-aspartate oxidase assay |
Forces procurement teams to specify the exact stereoisomer based on whether the downstream application requires enzymatic degradation or enzymatic stability.
Diaminosuccinic acid is the right choice as a core symmetric scaffold for synthesizing bis-linkers. It enables the attachment of two cytotoxic payloads per linker moiety with near-quantitative (99%) synthesis yields, outperforming asymmetric mono-amino acids [1].
It serves as an optimal hydrogen-bond donor in Natural Deep Eutectic Solvents (NADES) paired with proline. It is specifically chosen to maximize the solubility and bioavailability of hydrophobic APIs like rutin, offering a 130% improvement over glutamic acid baselines [2].
It acts as a precise probe or substrate in D-aspartate oxidase studies. The meso-isomer is utilized for oxidative deamination pathways, while the DL-isomer is selected for enzymatically stable control environments [3].
It functions as a direct precursor for synthesizing biodegradable, multidentate chelators (analogous to EDDS) that require a higher density of nitrogen coordination sites than standard succinic acid derivatives, improving metal-ion sequestration in industrial water treatment [1].